

# SMCypI C31 cell viability assay concentrations

## HCV research

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** SMCypI C31

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## Quantitative Profile of C105SR

The table below summarizes the key quantitative data for C105SR from the search results, which can be used as a reference for designing your experiments.

Parameter	Value / Concentration	Experimental Context
CypD PPlase Inhibition	Strong inhibition reported [1]	Isolated liver mitochondria [1]
Mitochondrial Swelling	Inhibition reported [1]	Isolated liver mitochondria [1]
Calcium Retention Capacity	Increase reported [1]	Isolated liver mitochondria [1]
mPTP Opening Inhibition	Potent inhibition (>C110SR) [1]	Calcein/cobalt assay in cells under H/R [1]
Cell Viability Assay Concentrations	0.1, 1, 10 $\mu$ M [1]	In vitro model of hypoxia/reoxygenation (H/R) [1]
In Vivo Hepatoprotective Effect	Substantial protection [1]	Mouse model of hepatic ischaemia–reperfusion injury (IRI) [1]

## Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the application note.

### Protocol 1: Cell Viability Assay under Hypoxia/Reoxygenation (H/R) Stress

This protocol evaluates the protective effect of C105SR against cell death induced by H/R, which mimics ischaemia-reperfusion injury *in vitro* [1].

- **Cell Culture:** Use an appropriate hepatocyte-derived cell line (e.g., Huh7) cultured in standard conditions.
- **Compound Preparation:**
  - Prepare a stock solution of C105SR in a suitable solvent (e.g., DMSO).
  - Dilute the stock to the working concentrations of **0.1, 1, and 10  $\mu\text{M}$**  in the cell culture medium. Ensure the final concentration of the solvent does not affect cell viability (e.g.,  $\leq 0.1\%$  DMSO).
- **Pre-treatment:** Incubate cells with the C105SR working solutions or vehicle control for a specified period (e.g., 2-4 hours) prior to hypoxia.
- **Hypoxia/Reoxygenation (H/R) Challenge:**
  - **Hypoxia:** Place the pre-treated cells in a hypoxic chamber (e.g., 1% O<sub>2</sub>, 5% CO<sub>2</sub>, 94% N<sub>2</sub>) for a set duration (e.g., 4-6 hours) to induce metabolic stress.
  - **Reoxygenation:** Replace the medium with fresh normoxic medium and return the cells to a standard incubator (37°C, 5% CO<sub>2</sub>) for the reoxygenation phase (e.g., 18-24 hours).
- **Viability Assessment:** After reoxygenation, measure cell viability using one or more of the following methods:
  - **LDH Release Assay:** Quantify lactate dehydrogenase (LDH) activity in the culture supernatant as a marker of cell membrane damage and necrosis.
  - **Propidium Iodide (PI) Staining:** Use flow cytometry or fluorescence microscopy to identify dead cells with compromised membranes.
  - **Metabolic Activity Assays:** Perform MTT or WST-1 assays to assess the metabolic activity of viable cells.

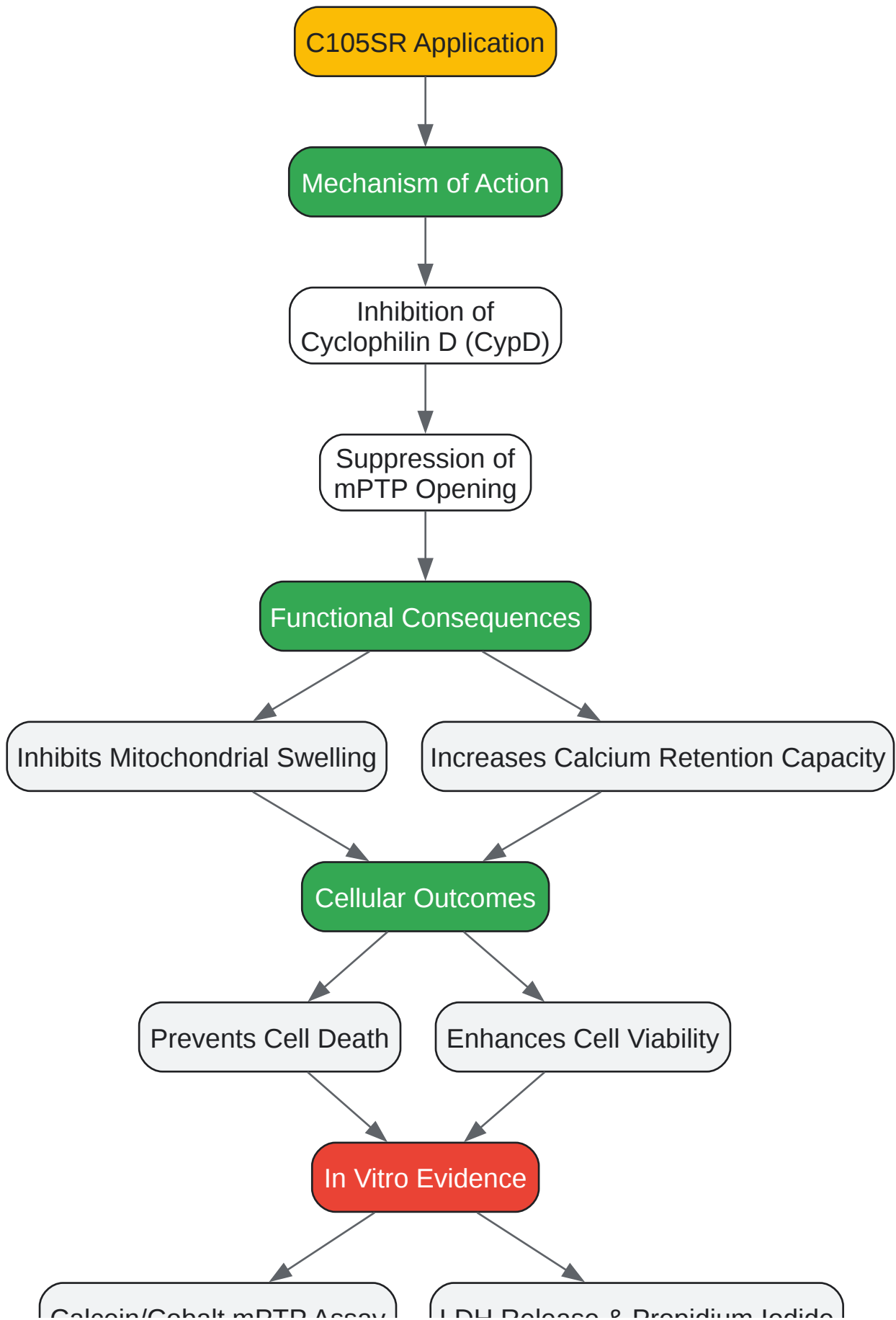
### Protocol 2: Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

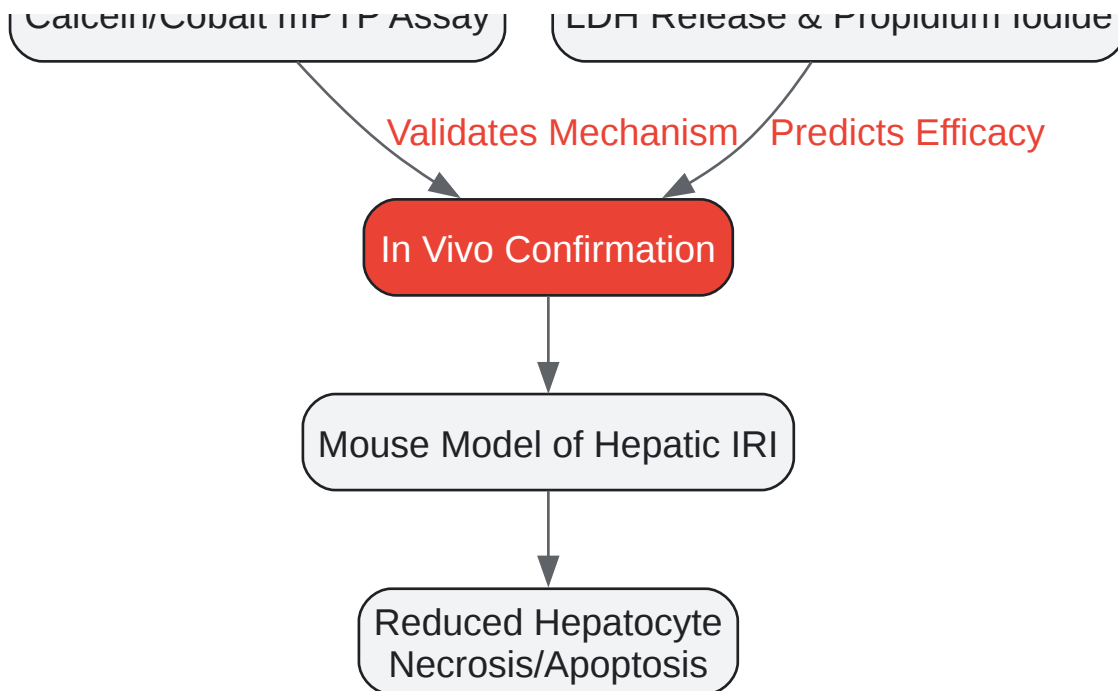
This protocol measures the inhibition of mPTP opening by C105SR using the calcein-AM/cobalt quenching method [1].

- **Cell Seeding and Pre-treatment:** Seed cells in a multi-well plate and pre-treat with C105SR (0.1-10  $\mu$ M) or vehicle control as described in Protocol 1.
- **Calcein-AM Loading:**
  - After pre-treatment, load cells with 1  $\mu$ M calcein-AM and 1 mM cobalt chloride ( $\text{CoCl}_2$ ) in Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
  - Calcein-AM fluoresces green upon entering cells.  $\text{CoCl}_2$  quenches the cytosolic calcein fluorescence but cannot penetrate healthy mitochondria.
- **Hypoxia/Reoxygenation:** Subject the loaded cells to the H/R challenge as in Protocol 1.
- **Fluorescence Measurement:**
  - After reoxygenation, measure the intracellular calcein fluorescence using a microplate reader (excitation ~494 nm, emission ~517 nm).
  - The retention of green fluorescence within the mitochondria indicates that the mPTP remains closed. A decrease in fluorescence signifies mPTP opening and the subsequent quenching of mitochondrial calcein by cobalt.
- **Data Analysis:** Express the results as the percentage of fluorescence retained compared to normoxic controls. Higher fluorescence in C105SR-treated groups indicates inhibition of mPTP opening.

## Mechanism of Action and Experimental Workflow

The following diagram illustrates the proposed mechanism of C105SR and the logical flow of experiments from *in vitro* validation to *in vivo* confirmation.





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## Key Experimental Considerations

- **Diastereoisomer Purity:** The study highlights that the **SR diastereoisomer** of C105 (C105SR) carries the primary biological activity and exhibits superior mitoprotective properties compared to the racemic mixture. Ensure the use of the purified diastereoisomer for experimental work [1].
- **Benchmarking:** When establishing these assays, it is recommended to benchmark the performance of C105SR against known cyclophilin inhibitors like **cyclosporin A** or **alisporivir** [1].
- **Beyond Cell Viability:** The protective effect of C105SR is mechanistically linked to its mitoprotective properties. The provided protocols for assessing mPTP opening and mitochondrial function (swelling, calcium retention) are crucial for understanding its full pharmacological profile [1].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodologies or wish to explore other aspects, please feel free to ask.

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## References

1. The novel cyclophilin inhibitor C105SR reduces hepatic ... [sciencedirect.com]

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)